N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-ethoxy-3,5-dimethylbenzene-1-sulfonamide
Description
N-(4-{[4-(Dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-ethoxy-3,5-dimethylbenzene-1-sulfonamide is a sulfonamide derivative featuring a pyrimidine core substituted with dimethylamino and methyl groups. The benzene sulfonamide moiety is further modified with ethoxy and dimethyl substituents at positions 4, 3, and 3.
Properties
IUPAC Name |
N-[4-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-4-ethoxy-3,5-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N5O3S/c1-7-31-22-15(2)12-20(13-16(22)3)32(29,30)27-19-10-8-18(9-11-19)25-23-24-17(4)14-21(26-23)28(5)6/h8-14,27H,7H2,1-6H3,(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRFATEAYPFRVRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1C)S(=O)(=O)NC2=CC=C(C=C2)NC3=NC(=CC(=N3)N(C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-ethoxy-3,5-dimethylbenzene-1-sulfonamide typically involves multi-step organic synthesis procedures. Key steps often include:
Formation of the Pyrimidine Moiety: : The pyrimidine ring can be synthesized via the condensation of appropriate aldehydes and amidines under acidic or basic conditions.
Coupling Reactions: : The pyrimidine intermediate is then coupled with an appropriate aniline derivative using conditions such as palladium-catalyzed cross-coupling reactions.
Sulfonamide Formation: : The final sulfonamide is formed by reacting the sulfonyl chloride derivative with the appropriate amine.
Industrial Production Methods
In an industrial setting, optimization of reaction conditions such as temperature, pressure, and solvent systems is crucial to maximize yield and purity. The use of continuous flow reactors and catalytic systems can enhance the scalability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, typically affecting the dimethylamino or ethoxy groups.
Reduction: : Reduction reactions might target the pyrimidine ring or sulfonamide group.
Substitution: : Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: : Reagents such as potassium permanganate or chromium trioxide.
Reduction: : Reagents like sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: : Various halides, nucleophiles, and appropriate solvents like dichloromethane or dimethyl sulfoxide.
Major Products
The reactions yield different intermediates and final products, including hydroxyl derivatives, reduced amine forms, and substituted aromatic compounds, depending on the reaction conditions and reagents.
Scientific Research Applications
N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-ethoxy-3,5-dimethylbenzene-1-sulfonamide has diverse applications:
Chemistry: : Used as a starting material or intermediate in the synthesis of other complex organic compounds.
Biology: : Investigated for its potential as a bioactive molecule with antibacterial, antifungal, or anticancer properties.
Medicine: : Explored in the development of pharmaceuticals due to its potential therapeutic effects.
Industry: : Utilized in the creation of specialty chemicals or as a reagent in industrial processes.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its interaction with molecular targets such as enzymes or receptors. It may inhibit enzyme activity by binding to active sites or modulate receptor functions, affecting cellular pathways involved in disease processes.
Comparison with Similar Compounds
Research Findings and Implications
- Diethylamino vs. Dimethylamino: Substituting dimethylamino with diethylamino (Compounds A and B) increases hydrophobicity, which could improve blood-brain barrier penetration but reduce renal clearance .
- Ethoxy vs.
- Core Flexibility : Pyrazolo-pyrimidine derivatives (Compound C) demonstrate higher molecular complexity and target specificity, albeit with increased synthetic challenges .
Biological Activity
N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-ethoxy-3,5-dimethylbenzene-1-sulfonamide is a complex organic compound with significant biological activity. This article explores its mechanisms of action, therapeutic potential, and comparative analysis with related compounds.
Chemical Structure and Properties
The compound features a sulfonamide group, a pyrimidine derivative, and an ethoxy-substituted aromatic ring. Its molecular formula is C₁₈H₃₁N₃O₂S, with a molecular weight of approximately 365.53 g/mol. The unique structural elements contribute to its binding affinity to various biological targets.
This compound exhibits its biological activity primarily through:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cell signaling pathways, particularly protein kinases. This inhibition can disrupt cancer cell proliferation and survival mechanisms, making it a candidate for cancer therapy.
- Receptor Modulation : It interacts with certain receptors, potentially altering their activity and influencing downstream signaling pathways critical for various physiological responses.
Antimicrobial Activity
Research has evaluated the antimicrobial properties of sulfonamide derivatives similar to this compound. For instance, studies have shown that related sulfonamides exhibit moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds generally exceed 100 μM, indicating limited efficacy compared to standard antibiotics like ciprofloxacin .
Antioxidant Activity
The antioxidant potential of sulfonamide derivatives has also been assessed using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays. Compounds structurally related to this compound demonstrated varying degrees of free radical scavenging activity. For example, some derivatives showed IC50 values ranging from 0.66 mM to 1.75 mM, suggesting that structural modifications significantly affect their antioxidant capabilities .
Comparative Analysis with Similar Compounds
A comparative study of structurally similar compounds reveals insights into the structure-activity relationship (SAR). The following table summarizes key findings:
| Compound Name | Structural Features | Biological Activity | Notable Aspects |
|---|---|---|---|
| Imatinib | Pyrimidine derivative; targets tyrosine kinases | Established cancer therapeutic | High specificity for BCR-ABL fusion protein |
| N-(4-{[4-diethylamino]-6-methylpyrimidin-2-yl}amino}phenyl)naphthalene-2-sulfonamide | Similar sulfonamide group; naphthalene core | Moderate enzyme inhibition | Different core structure may affect binding affinity |
| N-(4-Methyl-3-{(4-(pyridin-3-yl)pyrimidin-2-yl)amino}phenyl)benzamide | Contains pyridine; used in cancer therapy | Selective COX inhibitors | Variations in heterocyclic structure influence target specificity |
Case Studies and Research Findings
Recent studies have highlighted the potential of this compound in cancer treatment:
- In vitro Studies : Laboratory tests have demonstrated that this compound effectively inhibits cell proliferation in various cancer cell lines by targeting specific kinases involved in tumor growth.
- In vivo Models : Animal studies are currently underway to evaluate the pharmacokinetics and therapeutic efficacy of this compound in treating solid tumors, with preliminary results indicating promising outcomes in tumor reduction and survival rates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
